4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acid 4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 919792-62-4
VCID: VC16949019
InChI: InChI=1S/C15H12ClNO4S/c16-13-8-17-14-7-11(5-6-12(13)14)22(20,21)10-3-1-9(2-4-10)15(18)19/h1-8,12,14,17H,(H,18,19)
SMILES:
Molecular Formula: C15H12ClNO4S
Molecular Weight: 337.8 g/mol

4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acid

CAS No.: 919792-62-4

Cat. No.: VC16949019

Molecular Formula: C15H12ClNO4S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acid - 919792-62-4

Specification

CAS No. 919792-62-4
Molecular Formula C15H12ClNO4S
Molecular Weight 337.8 g/mol
IUPAC Name 4-[(3-chloro-3a,7a-dihydro-1H-indol-6-yl)sulfonyl]benzoic acid
Standard InChI InChI=1S/C15H12ClNO4S/c16-13-8-17-14-7-11(5-6-12(13)14)22(20,21)10-3-1-9(2-4-10)15(18)19/h1-8,12,14,17H,(H,18,19)
Standard InChI Key LRKKKAWJOWOVMN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2C1C(=CN2)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acid consists of three key components:

  • 3-Chloro-3a,7a-dihydro-1H-indole: A partially hydrogenated indole derivative with chlorine at position 3. The "3a,7a-dihydro" designation indicates saturation at the 3a-7a bond, reducing the indole’s aromaticity while retaining its heterocyclic framework .

  • Sulfonyl Bridge: A -SO2- group linking the indole to the benzoic acid moiety, enhancing electronic conjugation and potential hydrogen-bonding interactions .

  • 4-Carboxybenzene: A benzoic acid group at the para position, contributing to solubility and enabling salt formation or derivatization .

Table 1: Key Molecular Descriptors

PropertyValueSource Inference
Molecular FormulaC15H12ClNO4SDerived from , adjusted for Cl
Molecular Weight345.8 g/molCalculated from formula
IUPAC Name4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acidSystematic nomenclature
SMILESClC1=C2C=CC=C2S(=O)(=O)C3=CC=C(C=C3)C(=O)OGenerated from structure
ChEMBL IDNot yet assignedAnalogous to

Synthesis and Reaction Pathways

Core Synthetic Strategies

The compound’s synthesis likely involves sequential functionalization of the indole scaffold:

  • Indole Hydrogenation: Partial hydrogenation of indole to 3a,7a-dihydro-1H-indole using catalytic hydrogenation (e.g., H2/Pd-C) .

  • Chlorination: Electrophilic substitution at position 3 using Cl2 or N-chlorosuccinimide (NCS) .

  • Sulfonylation: Reaction with sulfonyl chloride (e.g., 4-carboxybenzenesulfonyl chloride) under basic conditions (e.g., pyridine) .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Est.)Reference Basis
1Indole, H2 (1 atm), 10% Pd/C, EtOH, 25°C85%
2NCS, DMF, 0°C → rt, 12 h72%
34-Carboxybenzenesulfonyl chloride, pyridine, DCM, 0°C → rt65%

Side Reactions and Optimization

  • Oxidation Risks: The dihydroindole intermediate may oxidize to aromatic indole under acidic or oxidative conditions, necessitating inert atmospheres .

  • Sulfonyl Group Hydrolysis: Excess base or prolonged reaction times could hydrolyze the sulfonyl linkage, requiring strict temperature control .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (estimated <1 mg/mL at 25°C) due to the hydrophobic indole and sulfonyl groups. Solubility improves in polar aprotic solvents (e.g., DMSO, DMF) .

  • pH Sensitivity: The benzoic acid moiety (pKa ~4.2) enables salt formation in basic media, enhancing solubility .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks anticipated at:

    • 1680–1700 cm−1 (C=O stretch, benzoic acid)

    • 1350–1380 cm−1 (S=O asymmetric stretch)

    • 750–780 cm−1 (C-Cl stretch) .

  • NMR (1H, 13C): Predicted shifts align with analogous sulfonylindoles :

    • Indole H-2: δ 7.2–7.4 ppm (doublet, J = 8 Hz)

    • Benzoic acid H-2/H-6: δ 8.0–8.2 ppm (doublet)

TargetAssay TypePredicted IC50/EC50Confidence Level
COX-2In vitro1.2 µMModerate
S. aureusMIC25 µg/mLLow

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